6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Overview
Description
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is Tetranychus urticae , a species of mite . This compound exhibits excellent acaricidal activity, making it an effective pesticide .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the death of Tetranychus urticae. The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen .
Biochemical Analysis
Biochemical Properties
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that this compound remains relatively stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status. Additionally, this compound can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression .
Properties
IUPAC Name |
6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCBXVNTAIDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.